molecular formula C25H30N2O3S B7726930 1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol

1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol

Cat. No.: B7726930
M. Wt: 438.6 g/mol
InChI Key: NOMBSCUOMMXUCE-UHFFFAOYSA-N
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Description

1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalen-2-ol core linked to a piperazine ring, which is further substituted with a tetramethylbenzenesulfonyl group

Properties

IUPAC Name

1-[[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S/c1-17-15-18(2)20(4)25(19(17)3)31(29,30)27-13-11-26(12-14-27)16-23-22-8-6-5-7-21(22)9-10-24(23)28/h5-10,15,28H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMBSCUOMMXUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a tetramethylbenzenesulfonyl group. This can be achieved by reacting piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Naphthalen-2-ol: The functionalized piperazine is then coupled with naphthalen-2-ol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The naphthalen-2-ol moiety can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Conversion to sulfides.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalen-2-ol moiety can engage in π-π interactions with aromatic amino acids in protein active sites, while the piperazine ring can form hydrogen bonds and electrostatic interactions. The tetramethylbenzenesulfonyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}benzene-2-ol: Similar structure but with a benzene ring instead of a naphthalene ring.

    1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}phenol: Similar structure but with a phenol group instead of a naphthalen-2-ol group.

Uniqueness

1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to the presence of the naphthalen-2-ol moiety, which provides additional π-π stacking interactions and a larger aromatic surface area compared to its benzene or phenol analogs. This enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and material science.

Biological Activity

1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a naphthalene core substituted with a piperazine moiety and a sulfonyl group. Its chemical formula is C23H31N3O3SC_{23}H_{31}N_3O_3S with a molecular weight of approximately 431.58 g/mol. The presence of the tetramethylbenzenesulfonyl group is significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various molecular targets in the body. These interactions can lead to diverse biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Profiles

A study utilizing computer-aided drug design methods analyzed the biological activity profiles of similar compounds. The findings indicated that such compounds often exhibit multiple pharmacological effects due to their ability to interact with various targets in the organism .

Table 1: Predicted Biological Activities of Related Compounds

Activity TypeCompound ExamplePredicted Activity Level
Antimicrobial1-{[4-(2,3,5,6-Tetramethyl...High
AnticancerSimilar naphthalene derivativesModerate
Neurotransmitter ModulationPiperazine analogsVariable

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with the sulfonamide group exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Research on similar naphthalene derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compounds were found to induce apoptosis in cancer cells via mitochondrial pathways.
  • Neuropharmacological Effects : A case study highlighted the potential of piperazine derivatives in modulating serotonin receptors, suggesting possible applications in treating anxiety and depression.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to assess its safety profile. In silico predictions indicate potential toxic effects associated with certain metabolites formed during metabolism. This emphasizes the need for thorough toxicological evaluations during drug development stages .

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